Digitoxin

Catalog No.
S526083
CAS No.
71-63-6
M.F
C41H64O13
M. Wt
764.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digitoxin

CAS Number

71-63-6

Product Name

Digitoxin

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C41H64O13

Molecular Weight

764.9 g/mol

InChI

InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3

InChI Key

WDJUZGPOPHTGOT-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O

Solubility

In water, 3.9 mg/L at 25 °C
Slightly soluble in water
Practically insoluble in water (1 g/100 L at 20 °C)
Very soluble in ethanol; soluble in ethyl ether, chloroform, methanol, pyridine
1 g dissolves in about 40 mL chloroform, 60 mL alcohol, 400 mL ethyl acetate at 20 °C; soluble in acetate, amyl alcohol, pyridine; sparingly soluble in ether, petroleum ether
2.89e-02 g/L

Synonyms

AWD, Digitoxin, Bürger, Digitoxin, Coramedan, Didier, Digitoxin, Digimed, Digimerck, Digitaline Nativelle, Digitoxin, Digitoxin AWD, Digitoxin Bürger, Digitoxin Didier, Digitoxin Philo, Digitoxin-Philo, Digophton, Nativelle, Digitaline

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)O)O

Description

The exact mass of the compound Digitoxin is 764.4347 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.9 mg/l (at 25 °c)5.10e-06 min water, 3.9 mg/l at 25 °cslightly soluble in waterpractically insoluble in water (1 g/100 l at 20 °c)very soluble in ethanol; soluble in ethyl ether, chloroform, methanol, pyridine1 g dissolves in about 40 ml chloroform, 60 ml alcohol, 400 ml ethyl acetate at 20 °c; soluble in acetate, amyl alcohol, pyridine; sparingly soluble in ether, petroleum ether2.89e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7529. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides. It belongs to the ontological category of cardenolide glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding its mechanism of action in the heart

    Digitoxin belongs to a class of compounds called cardiac glycosides. These compounds work by inhibiting an enzyme called Na-K-ATPase. This enzyme helps regulate the balance of sodium and potassium ions in heart cells. By inhibiting this enzyme, digitoxin increases the concentration of calcium ions in heart cells, which can strengthen the force of contraction. Researchers are investigating the specific mechanisms by which digitoxin affects the heart [].

  • Exploring potential anticancer properties

    Some studies have shown that digitoxin may have anticancer properties. These studies have been conducted primarily in cell cultures and laboratory animals. The research suggests that digitoxin may inhibit the growth of cancer cells and promote cell death []. However, the mechanisms by which digitoxin might exert these effects are not fully understood. More research is needed to determine if digitoxin has any potential for cancer treatment in humans.

Digitoxin is a cardiac glycoside derived from the leaves of the Digitalis plant, commonly known as foxglove. It is primarily used in the treatment of heart failure and certain types of arrhythmias, particularly in patients with renal impairment, as it is metabolized by the liver rather than the kidneys. The chemical formula for digitoxin is C₄₁H₆₄O₁₃, and it has a molecular weight of approximately 764.94 g/mol . Digitoxin functions by inhibiting the sodium-potassium ATPase pump in cardiac cells, leading to increased intracellular calcium levels, which enhances cardiac contractility (positive inotropic effect) while also affecting heart rate and conduction velocity .

Digitoxin's mechanism of action in the heart involves inhibiting an enzyme called Na-K-ATPase. This enzyme helps maintain the balance of sodium and potassium ions across heart muscle cell membranes. By inhibiting Na-K-ATPase, digitoxin increases intracellular sodium concentration, which ultimately strengthens the force of heart contractions [].

Digitoxin undergoes various metabolic reactions primarily in the liver. The main metabolic pathway involves the cytochrome P450 enzyme CYP3A4, which catalyzes hydroxylation and conjugation reactions. These processes yield metabolites such as digitoxigenin and other conjugated forms . The drug exhibits enterohepatic circulation, where it is reabsorbed from the intestine after biliary excretion, contributing to its prolonged half-life of 7 to 8 days .

The biological activity of digitoxin is characterized by several pharmacological effects:

  • Positive Inotropic Effect: Increases the force of heart contractions.
  • Negative Dromotropic Effect: Slows down electrical conduction through the heart.
  • Positive Bathmotropic Effect: Increases cardiac excitability.
  • Negative Chronotropic Effect: Reduces heart rate .

Digitoxin also exhibits anti-inflammatory properties by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activating phosphoinositide 3-kinase/Akt signaling pathways .

The synthesis of digitoxin can be achieved through various methods, predominantly involving extraction from Digitalis species or synthetic approaches. The extraction method typically involves:

  • Harvesting Digitalis leaves.
  • Performing solvent extraction to isolate digitoxin.
  • Purification through chromatography techniques.

Synthetic methods may include:

  • Glycosylation Reactions: Combining digitoxigenin with sugar moieties to form digitoxin.
  • Chemical Modifications: Altering existing glycosides to enhance therapeutic efficacy or reduce toxicity .

Digitoxin is primarily applied in clinical settings for:

  • Heart Failure: Particularly effective in patients with reduced kidney function due to its hepatic elimination route.
  • Arrhythmias: Used to manage conditions like atrial fibrillation.
  • Potential Anticancer Activity: Preliminary studies suggest digitoxin may have anticancer effects against various human cancer cell lines, although its clinical use for this purpose remains limited due to toxicity concerns .

Digitoxin interacts with several drugs and substances, which can lead to increased toxicity or altered therapeutic effects. Key interactions include:

  • Diuretics: May enhance the risk of digitoxin toxicity due to electrolyte imbalances.
  • Antibiotics: Certain antibiotics can affect digitoxin metabolism, leading to increased plasma levels.
  • Other Cardiac Glycosides: Co-administration with digoxin can exacerbate side effects and toxicity risks .

Digitoxin shares structural and functional similarities with other cardiac glycosides, particularly digoxin and ouabain. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanism of ActionHalf-lifeKey Differences
DigitoxinC₄₁H₆₄O₁₃Inhibits sodium-potassium ATPase7-8 daysLonger half-life; hepatic elimination
DigoxinC₄₁H₆₄O₁₄Inhibits sodium-potassium ATPase1.5 daysRenal elimination; shorter half-life
OuabainC₂₃H₃₁O₆SInhibits sodium-potassium ATPase~12 hoursDerived from plants; used less frequently

Digitoxin's longer half-life allows for less frequent dosing compared to digoxin, making it advantageous for patients with specific needs .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Digitoxin appears as odorless white or pale buff microcrystalline powder. Used as a cardiotonic drug. (EPA, 1998)
Solid

Color/Form

Very small elongated, rectangular plates from dilute alcohol
Prisms from dilute alcohol
White or pale buff microcrystalline powder
White leaflets or powder
Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

764.43469209 g/mol

Monoisotopic Mass

764.43469209 g/mol

Heavy Atom Count

54

Taste

Bitter

LogP

1.85
1.85 (LogP)
log Kow = 1.85
1.85

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

493 to 495 °F when anhydrous (EPA, 1998)
255.5 °C
MP: 256-257 °C (anhydrous)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E90NZP2L9U

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Digitoxin is a form of digitalis which is used as a medication. An overview on digitalis toxicity is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment and management of congestive cardiac insufficiency, arrhythmias and heart failure.

Therapeutic Uses

Anti-Arrhythmia Agents; Cardiotonic Agents; Enzyme Inhibitors
MEDICATION (VET): cardiac tonic
Cardiac glycosides are used principally in the prophylactic management and treatment of heart failure and to control the ventricular rate in patients with atrial fibrillation. ... Digoxin is the most commonly used cardiac glycoside, principally because it may be administered by various routes, has an intermediate duration of action, and has been extensively studied in patients with or without renal insufficiency. Some clinicians believe that digitoxin is the cardiac glycoside of choice in patients with renal failure because elimination half life in unchanged in these patients; however, digitoxin is no longer commercially available in the US. ...
Cardiac glycosides are used, usually in conjunction with other agents, in the management of symptomatic congestive heart failure associated with left ventricular systolic dysfunction. /Cardiac glycosides/
For more Therapeutic Uses (Complete) data for Digitoxin (14 total), please visit the HSDB record page.

Pharmacology

Digitoxin is a cardiac glycoside sometimes used in place of DIGOXIN. It has a longer half-life than digoxin; toxic effects, which are similar to those of digoxin, are longer lasting (From Martindale, The Extra Pharmacopoeia, 30th ed, p665). It is eliminated hepatically making it useful in patients with poor or erratic kidney function, although it is now rarely used in practice. Digitoxin lacks the strength of evidence that digoxin has in the management of heart failure.
Digitoxin is a lipid soluble cardiac glycoside that inhibits the plasma membrane sodium potassium ATPase, leading to increased intracellular sodium and calcium levels and decreased intracellular potassium levels. In studies increased intracellular calcium precedes cell death and decreased intracellular potassium increase caspase activation and DNA fragmentation, causing apoptosis and inhibition of cancer cell growth. (NCI)

MeSH Pharmacological Classification

Cardiotonic Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01A - Cardiac glycosides
C01AA - Digitalis glycosides
C01AA04 - Digitoxin

Mechanism of Action

Digitoxin inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations. Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin). Digitoxin also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential.
AIMS: Recent studies suggest that proarrhythmic effects of cardiac glycosides (CGs) on cardiomyocyte Ca(2+) handling involve generation of reactive oxygen species (ROS). However, the specific pathway(s) of ROS production and the subsequent downstream molecular events that mediate CG-dependent arrhythmogenesis remain to be defined. METHODS AND RESULTS: We examined the effects of digitoxin (DGT) on Ca(2+) handling and ROS production in cardiomyocytes using a combination of pharmacological approaches and genetic mouse models. Myocytes isolated from mice deficient in NADPH oxidase type 2 (NOX2KO) and mice transgenically overexpressing mitochondrial superoxide dismutase displayed markedly increased tolerance to the proarrhythmic action of DGT as manifested by the inhibition of DGT-dependent ROS and spontaneous Ca(2+) waves (SCW). Additionally, DGT-induced mitochondrial membrane potential depolarization was abolished in NOX2KO cells. DGT-dependent ROS was suppressed by the inhibition of PI3K, PKC, and the mitochondrial KATP channel, suggesting roles for these proteins, respectively, in activation of NOX2 and in mitochondrial ROS generation. Western blot analysis revealed increased levels of oxidized CaMKII in WT but not in NOX2KO hearts treated with DGT. The DGT-induced increase in SCW frequency was abolished in myocytes isolated from mice in which the Ser 2814 CaMKII phosphorylation site on RyR2 is constitutively inactivated. CONCLUSION: These results suggest that the arrhythmogenic adverse effects of CGs on Ca(2+) handling involve PI3K- and PKC-mediated stimulation of NOX2 and subsequent NOX2-dependent ROS release from the mitochondria; mitochondria-derived ROS then activate CaMKII with consequent phosphorylation of RyR2 at Ser 2814.
Pro-inflammatory processes initiated in the endothelium represent a crucial step in the pathogenesis of inflammatory cardiovascular disease, such as atherosclerosis. Recent observations pointed to potential anti-inflammatory properties of the cardiac glycoside digitoxin. Therefore, the present study investigated potential anti-inflammatory and vasoprotective properties of digitoxin as well as the underlying signaling pathways affected in endothelial cells (EC). Digitoxin, employing therapeutical concentrations used in patients (3-30 nM), potently inhibited the IL-1beta-induced expression of MCP-1 and VCAM-1 in EC and the capacity of corresponding cell culture supernatants on monocyte migration as well as monocyte adhesion to endothelial monolayers, respectively. Furthermore, digitoxin prevented the IL-1beta-induced activation of p44/42-MAPK and NF-kappaB without affecting activation of JNK and p38-MAPK. Inhibition of NF-kappaB signaling but not p44/42-MAPK mimicked the observed inhibitory effects of digitoxin on MCP-1 expression and monocyte migration. Moreover, digitoxin inhibited NF-kappaB signaling at the level of TAK-1/IKK. Additionally, digitoxin prevented TNF-alpha-induced apoptosis in EC accompanied by activation of Akt. Blockade of PI-3-kinase, activator of Akt, prevented the anti-apoptotic properties of digitoxin and impaired its inhibitory action on NF-kappaB signaling and MCP-1 expression. Finally, digitoxin activated endothelial NO-synthase, which was blocked by inhibition of PI-3-kinase, Ca(2+)/Calmodulin-dependent-proteinkinase-II and chelation of intracellular calcium. Digitoxin elicits anti-inflammatory and vasoprotective properties by blocking NF-kappaB and activating PI-3-kinase/Akt signaling as well as Ca(2+)/Calmodulin-dependent-proteinkinase-II in EC. These observations indicate a potential therapeutical application of digitoxin in the treatment of cardiovascular diseases, such as atherosclerosis.
Cardiac glycosides have been used in the treatment of arrhythmias for more than 200 years. Two-pore-domain (K2P) potassium channels regulate cardiac action potential repolarization. Recently, K2P3.1 [tandem of P domains in a weak inward rectifying K+ channel (TWIK)-related acid-sensitive K+ channel (TASK)-1] has been implicated in atrial fibrillation pathophysiology and was suggested as an atrial-selective antiarrhythmic drug target. We hypothesized that blockade of cardiac K2P channels contributes to the mechanism of action of digitoxin and digoxin. All functional human K2P channels were screened for interactions with cardiac glycosides. Human K2P channel subunits were expressed in Xenopus laevis oocytes, and voltage clamp electrophysiology was used to record K+ currents. Digitoxin significantly inhibited K2P3.1 and K2P16.1 channels. By contrast, digoxin displayed isolated inhibitory effects on K2P3.1. K2P3.1 outward currents were reduced by 80% (digitoxin, 1 Hz) and 78% (digoxin, 1 Hz). Digitoxin inhibited K2P3.1 currents with an IC50 value of 7.4 uM. Outward rectification properties of the channel were not affected. Mutagenesis studies revealed that amino acid residues located at the cytoplasmic site of the K2P3.1 channel pore form parts of a molecular binding site for cardiac glycosides. In conclusion, cardiac glycosides target human K2P channels. The antiarrhythmic significance of repolarizing atrial K2P3.1 current block by digoxin and digitoxin requires validation in translational and clinical studies.
Cardiac glycosides inhibit the activity of sodium-potassium-activated adenosine triphosphatase (Na+-K+-ATPase), an enzyme required for active transport of sodium across myocardial cell membranes. Inhibition of this enzyme in cardiac cells results in an increase in the contractile state of the heart and it was believed that benefits of cardiac glycosides in heart failure were mainly associated with inotropic action. However, it has been suggested that benefits of cardiac glycosides may be in part related to enzyme inhibition in noncardiac tissues. Inhibition of Na+-K+-ATPase in vagal afferents acts to sensitize cardiac baroreceptors which may in turn decrease sympathetic outflow from the CNS. In addition, by inhibiting Na+-K+-ATPase in the kidney, cardiac glycosides decrease the renal tubular reabsorption of sodium; the resulting increase in the delivery of sodium to the distal tubules leads to the suppression of renin secretion from the kidneys. These observations led to the hypothesis that cardiac glycosides act in heart failure principally by attenuating the activation of the neurohormonal system, rather than by a positive inotropic action. Toxic doses of cardiac glycosides cause efflux of potassium from the myocardium and concurrent influx of sodium. Toxicity results in part from loss of intracellular potassium associated with inhibition of Na+-K+-ATPase. With therapeutic doses, augmentation of calcium influx to the contractile proteins with resultant enhancement of excitation-contraction coupling is involved in the positive inotropic action of cardiac glycosides; the role of Na+-K+-ATPase in this effect is controversial. /Cardiac glycosides/
Low concentrations of cardiac glycosides including ouabain, digoxin, and digitoxin block cancer cell growth without affecting Na+,K+-ATPase activity, but the mechanism underlying this anti-cancer effect is not fully understood. Volume-regulated anion channel (VRAC) plays an important role in cell death signaling pathway in addition to its fundamental role in the cell volume maintenance. Here, we report cardiac glycosides-induced signaling pathway mediated by the crosstalk between Na+,K+-ATPase and VRAC in human cancer cells. Submicromolar concentrations of ouabain enhanced VRAC currents concomitantly with a deceleration of cancer cell proliferation. The effects of ouabain were abrogated by a specific inhibitor of VRAC (DCPIB) and knockdown of an essential component of VRAC (LRRC8A), and they were also attenuated by the disruption of membrane microdomains or the inhibition of NADPH oxidase. Digoxin and digitoxin also showed anti-proliferative effects in cancer cells at their therapeutic concentration ranges, and these effects were blocked by DCPIB. In membrane microdomains of cancer cells, LRRC8A was found to be co-immunoprecipitated with Na+,K+-ATPase a1-isoform. These ouabain-induced effects were not observed in non-cancer cells. Therefore, cardiac glycosides were considered to interact with Na+,K+-ATPase to stimulate the production of reactive oxygen species, and they also apparently activated VRAC within membrane microdomains, thus producing anti-proliferative effects.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP1A [HSA:476 477 478 480] [KO:K01539]

Vapor Pressure

1.09X10-27 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

71-63-6

Absorption Distribution and Excretion

Postmortem digitoxin levels in the choroid-retina and vitreous humor of patients who had undergone digitoxin therapy (therapeutic group) and in one case of suicidal digitoxin poisoning were measured and compared with levels in femoral vein blood, myocardium, kidney and liver. The results were interpreted in light of the medical history of each patient. The digitoxin level in the choroid-retina of the single case of suicidal poisoning was far higher than the choroid-retinal levels in the therapeutic group. In the latter, variation in choroid-retinal levels was comparable to that in the other tissues. In cases where the choroid-retina of the right and left eyes were examined, digitoxin levels in both eyes were essentially equal. There was no indication of significant changes in choroid-retinal levels due to postmortem diffusion of digitoxin into the vitreous body. Based on these results, determination of digitoxin levels in the choroid-retina could contribute to improving postmortem diagnosis of lethal digitoxin poisoning.
In cats ... 100% of digitoxin is absorbed in 80-100 min following duodenal admin ... digitalis glycosides are transported by blood ... bound to ... albumin, and in part free. ... Tissue distribution is not primarily to heart ... /highest concentration/ ... in excretory organs (liver, bile, intestinal tract, kidney) ... .
It is not predictably absorbed from gut of dogs... .
...Prolonged biological half-life of digitoxin and its metabolites appears to depend on recirculation of free drug molecules after biliary excretion as glucuronide and sulfate conjugate.
For more Absorption, Distribution and Excretion (Complete) data for Digitoxin (14 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
Eliminated by hepatic degradation ...to inactive genins ...Stepwise hydrolysis of 3 molecules of digitoxose converts glycoside to aglycone digitoxigenin, which is ...converted to inactive epidigitoxigenin. Because enterohepatic recirculation occurs, approx 25% of metabolic end products appear in stool.
Studies with various tissues of guinea pig showed that liver, kidney, and adrenal tissues converted digitoxin to digoxin.
Digitoxin in bile of rats was excreted largely in form of glucuronide of digitoxigenin monodigitoxoside.
Cardiac glycosides undergo varying degrees of hepatic metabolism, enterohepatic circulation, and renal filtration and reabsorption depending on their polarity and lipid solubility. ... Less polar glycosides such as digitoxin are metabolized extensively before they are excreted. Metabolism includes stepwise cleavage of the sugar molecules, hydroxylation, epimerization, and formation of glucuronide and sulfate conjugates. /Cardiac glycosides/
For more Metabolism/Metabolites (Complete) data for Digitoxin (6 total), please visit the HSDB record page.

Wikipedia

Digitoxin
Sodium_hexametaphosphate

Drug Warnings

Cardiac glycosides should be used with caution in patients with severe pulmonary disease, hypoxia, myxedema, acute myocardial infarction, severe heart failure, acute myocarditis (including rheumatic carditis) or an otherwise damaged myocardium, since the likelihood of cardiac glycoside-induced arrhythmias is increased in these patients. The possibility that use of cardiac lycosides in some patient with acute myocardial infarction may result in an undesirable increase in oxygen demand and associated ischemia should be considered. In patients with rheumatic carditis, dosage should be low initially and increased gradually until a beneficial effect is obtained or, if improvement does not occur in these patients, the drug should be discontinued. Cardiac glycosides should be used with caution in patient with chronic constrictive pericarditis since these patients may respond unfavorably. Cardiac glycosides should be administered with extreme caution in patients with acute glomerulonephritis and congestive heart failure; if the drugs are necessary, total daily dosage must be reduced and given in divided doses with constant ECG monitoring. These patients should be treated concomitantly with diuretics and hypotensive agents and the glycoside should be discontinued as soon as possible. Cardiac glycosides should also be used with extreme caution, if at all, in patients with idiopathic hypertrophic subaortic stenosis because increased obstruction to left ventricular outflow may result. Patients with certain ejection fraction (e.g., restrictive cardiomyopathy, constrictive pericarditis, amyloid heart disease, acute cor pulmonale) may be particularly susceptible to the toxicity of cardiac glycosides. /Cardiac glycosides/
Cardiac glycosides should be given iv with caution in hypertensive patients, since iv administration of these drugs may increase blood pressure transiently. /Cardiac glycosides/
Safe use of cardiac glycosides during pregnancy has not been established. Although the drugs have been used in pregnant women without apparent harm to the mother or fetus, one neonatal death has been reported, allegedly due to digitoxin (no longer commercially available in the US) overdosage in utero.
Cardiac glycosides should not be administered to patients with substantial sinus or atrioventricular (VA) block, unless the conduction block has been addressed with a permanent pacemaker. The drugs should be used cautiously with other drugs that can depress sinus or AV nodal function. /Cardiac glycosides/
For more Drug Warnings (Complete) data for Digitoxin (24 total), please visit the HSDB record page.

Biological Half Life

The digitoxin half-life in elderly patients in the eight and ninth decade was more prolonged (mean +/- SD: 25 +/- 9 days) than in younger people (6.7 +/- 1.7). These elderly patients accumulated digitoxin even on a dose of 0.05 mg/ day. The symptoms of digitoxin intoxication disappeared on discontinuation of medication. When digitoxin is used in the treatment for heart failure in the very elderly patients, one should be aware of the possibility of digitoxin intoxication, even on a low dose.
After administration of 0.6 mg digitoxin mean serum digitoxin half-life of 4.3 days and 8.1 days respectively observed in cholecystectomized heart patients and control subjects.
The elimination half-life of digitoxin is usually 5-7 days, but may range from 4-14 days. The elimination half-life of digitoxin is generally unchanged in patients with renal failure. In patients with biliary fistulas, plasma half-life is decreased by about 50%. Variability among patients in the degree of enterohepatic recycling of digitoxin may account for part of the variability in plasma half-life in some patients. The elimination half-life of digitoxin is prolonged in hypothyroid patients and decreased in hyperthyroid patients.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Secondary glycoside from Digitalis purpurea L., Scrophulariaceae. Extracted from the dried leaves with 50% alcohol.

General Manufacturing Information

Card-20(22)-enolide, 3-[(O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-O-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl-(1.fwdarw.4)-2,6-dideoxy-.beta.-D-ribo-hexopyranosyl)oxy]-14-hydroxy-, (3.beta.,5.beta.)-: ACTIVE
Most active glycoside of Digitalis purpurea.

Analytic Laboratory Methods

Analyte: digitoxin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: digitoxin; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: digitoxin; matrix: chemical identification; procedure: thin-layer chromatography with detection using long-wavelength ultraviolet light and comparison to standards
Analyte: digitoxin; matrix: chemical purity; procedure: liquid chromatography with detection at 218 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for Digitoxin (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

BACKGROUND: The cardiac glycoside digitoxin preferentially inhibits the growth of breast cancer cells and targets the Erk pathway. Digitoxin alters the expression of genes that mediate calcium metabolism and IAP genes. PURPOSE: Since the optimal treatment for cancer involves the use of agents in combination, we assessed the growth inhibitory effects of digitoxin combined with agents that alter calcium metabolism, thapsigargin, a sarcoplasmic/ER Ca(2+)-ATPase inhibitor, and the statin simvastatin, as well as digitoxin's effect on the IAP pathway of apoptosis. METHODS: To reveal signaling pathways, we treated human cancer cells with digitoxin, alone or combined with thapsigargin or simvastatin, and measured cell growth using the MTT and colony formation assays. We used histology and Western blot analysis of HEK293 cells to assay effects on IAPs. RESULTS: Digitoxin inhibited the growth of breast, colon and ovarian cancer cells. Consistent with an effect on calcium metabolism, digitoxin exhibited synergy with thapsigargin and simvastatin on ER-negative breast cancer cells. Digitoxin activates expression of Erk pathway genes and suppresses expression of IAP genes. The growth inhibitory effects on HEK293 cells are not blocked by the pancaspase inhibitor zVAD-FMK, indicating that digitoxin may act by a caspase independent pathway of apoptosis. Furthermore, digitoxin does not have an effect on XIAP protein, a major anti-apoptotic protein. CONCLUSION: Digitoxin appears to act through the Erk and stress response pathways and is worthwhile to study to prevent and treat cancer. Our findings warn of possible safety issues for cardiac patients who take a combination of digitoxin and statins.
The effects of concomitant drug therapy on the absorption, distribution, and elimination of digoxin and digitoxin are reviewed. A number of agents can increase or decrease the absorption of digoxin and digitoxin from the gastrointestinal tract by altering GI motility, binding the drugs through physical adsorption, altering the properties of the intestinal wall, or altering the bacterial flora of the intestine. The steady-state serum concentrations of digoxin and digitoxin can be affected if the changes in absorption are of sufficient magnitude, and adjustments in digoxin or digitoxin dosage may be required. A reduction in digoxin and digitoxin protein binding has occurred during concomitant administration of heparin and cardiac glycosides. Since digitoxin is more highly protein bound than digoxin, interactions that involve changes in protein binding are of much greater clinical importance with digitoxin. A number of drugs increase or decrease the elimination of digoxin and digitoxin, and subtherapeutic or toxic concentrations of the cardiac glycosides often result. Drugs that induce hepatic microsomal enzymes can increase the elimination of digitoxin, which is eliminated mainly by hepatic biotransformation. Digoxin is eliminated mainly by renal excretion; renal clearance of digoxin may be increased by vasodilators and thyroid hormones and decreased by quinidine, verapamil, amiodarone, and potassium-sparing diuretics. The clinical importance of changes in serum concentrations of the cardiac glycosides that result from alterations in glycoside elimination requires further study, as does the importance of preliminary reports of interactions between cardiac glycosides and diazepam, captopril, and combination therapy with quinidine-pentobarbital or quinidine-rifampin. Because the cardiac glycosides have a narrow therapeutic range, patients receiving concomitant therapy with agents that might affect the absorption, distribution, or elimination of the cardiac glycosides should be monitored carefully for symptoms of digitalis toxicity or undertreatment.
Metabolism of digitoxin is accelerated by cholestyramine... .
Cardiac glycoside toxicity may also cause various atrial and sinoatrial nodal arrhythmias and conduction disorders including atrial tachycardia, atrial fibrillation, atria flutter, atrial premature complexes, wandering atrial pacemaker, sinus bradycardia, sinoatrial arrest, sinoatrial exit block, and sinus tachycardia. Junctional premature complexes may also occur. Excessive slowing of the pulse rate may be a sign of cardiac glycoside toxicity, but mild resting bradycardia in the absence of other manifestations of toxicity may not necessitate withholding the glycoside. In patients with sinus node disease (ie, sick sinus syndrome), cardiac glycosides may worsen sinus bradycardia or sinoatrial block, particularly in combination with other drugs that depress sinus node or AV conduction, such a beta-adrenergic blocking agents (beta-blockers) and certain nondihydropyridine calcium-channel blockers. /Cardiac glycosides/
For more Interactions (Complete) data for Digitoxin (18 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Pongrakhananon V, Stueckle TA, Wang HL, O'Doherty GA, Dinu CZ, Chanvorachote P, Rojanasakul Y. Monosaccharide digitoxin derivative sensitize human non-small cell lung cancer cells to anoikis through Mcl-1 proteasomal degradation. Biochem Pharmacol. 2014 Mar 1;88(1):23-35. doi: 10.1016/j.bcp.2013.10.027. Epub 2013 Nov 11. PubMed PMID: 24231508; PubMed Central PMCID: PMC3970117.
2: Bylda C, Thiele R, Kobold U, Volmer DA. Simultaneous quantification of digoxin, digitoxin, and their metabolites in serum using high performance liquid chromatography-tandem mass spectrometry. Drug Test Anal. 2015 Oct;7(10):937-46. doi: 10.1002/dta.1781. Epub 2015 Mar 4. PubMed PMID: 25735870.
3: Baryal KN, Adhikari S, Zhu J. Catalytic stereoselective synthesis of β-digitoxosides: direct synthesis of digitoxin and C1'-epi-digitoxin. J Org Chem. 2013 Dec 20;78(24):12469-76. doi: 10.1021/jo4021419. Epub 2013 Dec 11. PubMed PMID: 24295510.
4: Bylda C, Thiele R, Kobold U, Bujotzek A, Volmer DA. Rapid quantification of digitoxin and its metabolites using differential ion mobility spectrometry-tandem mass spectrometry. Anal Chem. 2015 Feb 17;87(4):2121-8. doi: 10.1021/ac503187z. Epub 2015 Jan 26. PubMed PMID: 25588102.
5: Elbaz HA, Stueckle TA, Wang HY, O'Doherty GA, Lowry DT, Sargent LM, Wang L, Dinu CZ, Rojanasakul Y. Digitoxin and a synthetic monosaccharide analog inhibit cell viability in lung cancer cells. Toxicol Appl Pharmacol. 2012 Jan 1;258(1):51-60. doi: 10.1016/j.taap.2011.10.007. Epub 2011 Oct 18. PubMed PMID: 22037315; PubMed Central PMCID: PMC3254807.
6: Beale TM, Taylor MS. Synthesis of cardiac glycoside analogs by catalyst-controlled, regioselective glycosylation of digitoxin. Org Lett. 2013 Mar 15;15(6):1358-61. doi: 10.1021/ol4003042. Epub 2013 Mar 6. PubMed PMID: 23465047.
7: Castello LM, Negro S, Santi F, Zanotti I, Vidali M, Bagnati M, Bellomo G, Avanzi GC. Accidental digitoxin intoxication: an interplay between laboratory and clinical medicine. Biochem Med (Zagreb). 2012;22(3):380-4. PubMed PMID: 23092069; PubMed Central PMCID: PMC3900044.
8: Schmoldt A, Benthe HF, Haberland G. Digitoxin metabolism by rat liver microsomes. Biochem Pharmacol. 1975 Sep 1;24(17):1639-41. PubMed PMID: 10; PubMed Central PMCID: PMC5922622.
9: Ma Y, Li Z, Shi H, Zhang J, Yu B. Assembly of digitoxin by gold(I)-catalyzed glycosidation of glycosyl o-alkynylbenzoates. J Org Chem. 2011 Dec 2;76(23):9748-56. doi: 10.1021/jo201850z. Epub 2011 Nov 4. PubMed PMID: 22054226.
10: Caldwell JH, Greenberger NJ. Interruption of the enterohepatic circulation of digitoxin by cholestyramine. I. Protection against lethal digitoxin intoxication. J Clin Invest. 1971 Dec;50(12):2626-37. PubMed PMID: 5129314; PubMed Central PMCID: PMC292212.
11: Arlotto MP, Sonderfan AJ, McKinney MM, Parkinson A. Digitoxin metabolism by liver microsomal cytochrome P-450 and UDP-glucuronosyltransferase and its role in the protection of rats from digitoxin toxicity by pregnenolone-16 alpha-carbonitrile. Arch Biochem Biophys. 1986 Nov 15;251(1):188-97. PubMed PMID: 3098175.
12: Datta P, Dasgupta A. Interference from digitoxin-like immunoreactive factors reduced in a new monoclonal chemiluminescent digitoxin assay. Ther Drug Monit. 1998 Dec;20(6):663-8. PubMed PMID: 9853984.
13: Haux J, Klepp O, Spigset O, Tretli S. Digitoxin medication and cancer; case control and internal dose-response studies. BMC Cancer. 2001;1:11. Epub 2001 Aug 10. PubMed PMID: 11532201; PubMed Central PMCID: PMC48150.
14: Caldwell JH, Bush CA, Greenberger NJ. Interruption of the enterohepatic circulation of digitoxin by cholestyramine. II. Effect on metabolic disposition of tritium-labeled digitoxin and cardiac systolic intervals in man. J Clin Invest. 1971 Dec;50(12):2638-44. PubMed PMID: 5129315; PubMed Central PMCID: PMC292213.
15: Storstein L. Studies on digitalis. XI. Digitoxin metabolism in patients with impaired renal function. Clin Pharmacol Ther. 1977 May;21(5):536-46. PubMed PMID: 858212.
16: Sphakianaki E, Tsouderos I, Morali A, Kokkas B, Papadopoulos K, Kotoula M, Paradelis A. Interactions between digitoxin and some antiarrhythmic drugs. Methods Find Exp Clin Pharmacol. 1992 Jun;14(5):355-60. PubMed PMID: 1513190.
17: Wood WG, Färber P, Kurowski V. A case of divergent digitoxin values under treatment of a patient with acute digitoxin overdose with digitalis antibody fragments. Klin Wochenschr. 1990 Mar 16;68(6):324-7. PubMed PMID: 2335903.
18: Takahashi M, Sada T, Taneichi Y, Okabe F, Ito Y, Morishima A. Some observations on serum concentrations of digitoxin and digoxin. Jpn Heart J. 1979 Sep;20(5):623-9. PubMed PMID: 501928.
19: Nolte E, Sobel A, Wach S, Hertlein H, Ebert N, Müller-Uri F, Slany R, Taubert H, Wullich B, Kreis W. The New Semisynthetic Cardenolide Analog 3β-[2-(1-Amantadine)-1-on-ethylamine]-digitoxigenin (AMANTADIG) Efficiently Suppresses Cell Growth in Human Leukemia and Urological Tumor Cell Lines. Anticancer Res. 2015 Oct;35(10):5271-5. PubMed PMID: 26408686.
20: Vöhringer HF, Rietbrock N. Digitalis therapy in renal failure with special regard to digitoxin. Int J Clin Pharmacol Ther Toxicol. 1981 Apr;19(4):175-84. Review. PubMed PMID: 7021432.

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